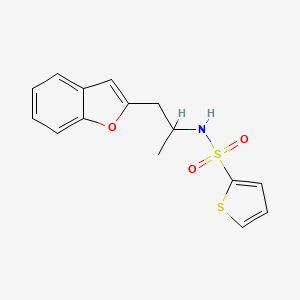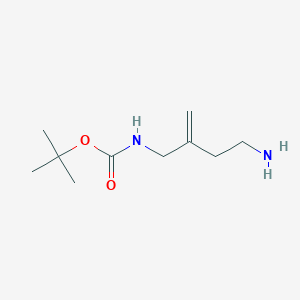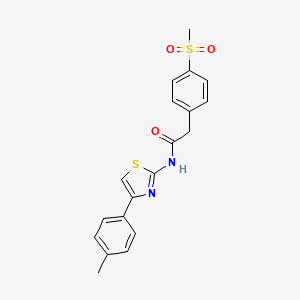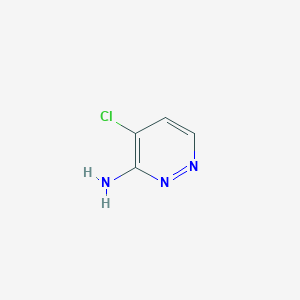![molecular formula C14H21BrN4O2 B2642357 Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate CAS No. 2377036-17-2](/img/structure/B2642357.png)
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate, also known as BPP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-3 is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of addiction, schizophrenia, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Affinities
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate and structurally related compounds have been synthesized to explore their binding affinities to D2 and 5-HT1A receptors. These compounds are structurally related to adoprazine, known for its potential as an atypical antipsychotic with D2 receptor antagonist and 5-HT1A receptor agonist properties. The synthesis involved condensation of modified aryl bromides with tert-butyl piperazine-1-carboxylate and a series of subsequent reactions. The structure-activity relationship studies indicated that certain groups significantly contribute to the dual receptor binding affinities of these compounds (Ullah, 2014).
X-ray Diffraction Studies and Biological Evaluation
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized through a condensation reaction, is structurally related to the molecule . It has been characterized using various spectroscopic methods and its structure confirmed through single crystal X-ray diffraction data. This compound displayed poor antibacterial and moderate anthelmintic activity in biological evaluations (Sanjeevarayappa et al., 2015).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, which are structurally related to the molecule , focused on their role as ligands for the histamine H4 receptor. The optimization of these compounds led to derivatives showing potential in pain and anti-inflammatory models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthetic Methodologies
Various synthetic methodologies involving this compound and related structures have been explored. The Curtius rearrangement has been utilized for the synthesis of tert-butyl carbamates (Lebel & Leogane, 2005). Synthesis of biopertinent intermediates like tert–butyl carbazates has been reported, characterized by spectroscopic and X-ray diffraction techniques (Shanthi et al., 2020). Moreover, research into the synthesis of p38 MAP kinase inhibitors for the treatment of rheumatoid arthritis and psoriasis involves structures similar to this molecule (Chung et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCSCNSHLOZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)


![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)

![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)
